Methyl brevifolincarboxylate

Overview

Description

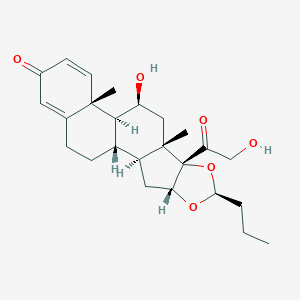

Methyl brevifolincarboxylate (Brevifolincarboxylic acid methyl ester) is a potent PB2 cap-binding inhibitor. It has anti-oxidant activity and also inhibits platelet aggregation, lipid metabolism, and inflammation .

Synthesis Analysis

This compound was isolated from the ethyl acetate extract of Canarium album (Lour.) Raeusch . It has been found to attenuate free fatty acid-induced lipid metabolism and inflammation in hepatocytes through the AMPK/NF-κB signaling pathway .Molecular Structure Analysis

Structural studies of this compound in the solid state have been conducted using NMR spectroscopy and DFT calculations .Chemical Reactions Analysis

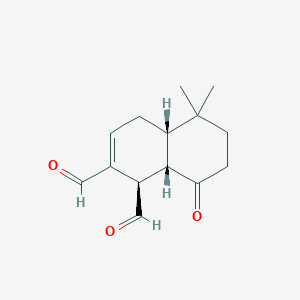

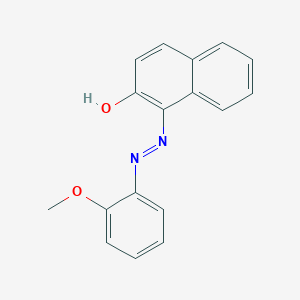

This compound is an organic heterotricyclic compound that is 1,2,3,5-tetrahydrocyclopenta[c]isochromene substituted by hydroxy groups at positions 7, 8, and 9, oxo groups at positions 3 and 5, and a methoxycarbonyl group at position 1 .Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H10O8 and its molecular weight is 306.22 g/mol .Scientific Research Applications

Vasorelaxant Effects

Methyl brevifolincarboxylate, isolated from Phyllanthus niruri L., demonstrates vasorelaxant effects on rat aortic rings. This compound shows a slow relaxation activity against norepinephrine-induced contractions, suggesting its potential in modulating vascular responses (Iizuka, Moriyama, & Nagai, 2006).

Structural Studies and Antioxidant Properties

Structural studies of this compound, derived from Potentilla argentea L., highlight its antiviral and antioxidant properties. NMR spectroscopy and DFT calculations provide insights into its molecular structure, contributing to understanding its pharmaceutical potential (Wolniak, Tomczyk, Gudej, & Wawer, 2006).

Influenza Virus Inhibition

A 2020 study identifies this compound as an inhibitor of influenza virus PB2, showing significant inhibitory activity against different strains of influenza A virus. This suggests its potential as a lead compound for anti-influenza virus drugs (Chen et al., 2020).

Platelet Aggregation Inhibition

This compound exhibits inhibitory effects on platelet aggregation, comparable to adenosine, a known inhibitor. This indicates its potential application in conditions where platelet aggregation is a concern (Iizuka et al., 2007).

Cytotoxic Effect Against Cancer Cells

This compound has been evaluated for its cytotoxicity against human breast carcinoma cells (MCF-7) and shown to have a significant DNA-binding ability, inhibiting human DNA topoisomerase I and II. These findings suggest its potential in cancer therapeutics (Tomczyk et al., 2008).

Inhibition of Trypanosoma cruzi Enzymes

Some derivatives of brevifolin carboxylate, including methylbrevifolin carboxylate, have been found to selectively inactivate triosephosphate isomerase from Trypanosoma cruzi, indicating their potential as leads in developing new treatments for Chagas' disease (Gayosso-de-Lucio et al., 2009).

Effect on Lipid Metabolism and Inflammation in Hepatocytes

This compound has shown potential protective effects against non-alcoholic fatty liver disease (NAFLD) by improving lipid metabolism and reducing inflammation in hepatocytes through the AMPK/NF-κB signaling pathway (Geethangili et al., 2021).

Mechanism of Action

Target of Action

MBC has been found to target the PB2 cap-binding domain of the influenza A virus . It also interacts with the AMPK/NF-κB signaling pathway in hepatocytes .

Mode of Action

MBC inhibits the replication of the influenza A virus by targeting the PB2 cap-binding domain . In hepatocytes, MBC attenuates lipid metabolism and inflammation through the AMPK/NF-κB signaling pathway .

Biochemical Pathways

MBC affects several biochemical pathways. It reduces the expression levels of de novo lipogenesis molecules, such as acetyl-coenzyme A carboxylase (Acc1) , fatty acid synthase (Fasn) , and sterol regulatory element binding protein 1c (Srebp1c) . MBC also promotes the lipid oxidation factor peroxisome proliferator activated receptor-α (Pparα) , and its target genes, carnitine palmitoyl transferase 1 (Cpt1) and acyl-coenzyme A oxidase 1 (Acox1) .

Result of Action

MBC exhibits inhibitory activity against influenza A virus, with IC50 values of 27.16 ± 1.39 μM and 33.41 ± 2.34 μM for different strains . In hepatocytes, MBC reduces lipid droplet accumulation and triglyceride levels, demonstrating potential protective effects against non-alcoholic fatty liver disease (NAFLD) .

Action Environment

It’s known that mbc is isolated from the ethyl acetate extract of canarium album (lour) Raeusch , suggesting that its production and availability might be influenced by environmental conditions affecting this plant.

Future Directions

Methyl brevifolincarboxylate has shown potential protective effects against non-alcoholic fatty liver disease (NAFLD) in vitro by ameliorating lipid metabolism and inflammatory markers through the AMPK/NF-κB signaling pathway . This suggests that it could be a promising lead compound for the development of anti-influenza virus drugs from natural products .

Biochemical Analysis

Biochemical Properties

Methyl brevifolincarboxylate plays a significant role in various biochemical reactions. It acts as a radical scavenger, effectively neutralizing free radicals and thereby protecting cells from oxidative stress . Additionally, it inhibits DNA topoisomerases, specifically targeting bacterial enzymes of the DNA topoisomerases Type I and II classes . This inhibition reduces topological stress in DNA structures by relaxing supercoiled DNA . This compound also interacts with enzymes involved in lipid metabolism, such as acetyl-coenzyme A carboxylase, fatty acid synthase, and sterol regulatory element-binding protein 1c, modulating their activity and expression .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it reduces lipid droplet accumulation and triglyceride levels, thereby ameliorating lipid metabolism . It also influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to reduced inflammation and oxidative stress . Furthermore, this compound modulates gene expression by attenuating the mRNA levels of lipogenesis-related genes and promoting the expression of lipid oxidation factors .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the PB2 cap-binding domain of the influenza virus, inhibiting viral replication . Additionally, it activates AMPK phosphorylation, which in turn regulates lipid metabolism and reduces inflammation . This compound also inhibits the expression of inflammatory mediators such as tumor necrosis factor-alpha, interleukin-6, interleukin-8, and interleukin-1β by reducing reactive oxygen species production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It exhibits stability under various conditions, maintaining its biological activity . Long-term studies have shown that this compound continues to exert its protective effects against lipid metabolism disorders and inflammation in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At non-cytotoxic concentrations, it effectively reduces lipid accumulation and inflammation without causing adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It modulates lipid metabolism by interacting with enzymes such as acetyl-coenzyme A carboxylase, fatty acid synthase, and sterol regulatory element-binding protein 1c . It also promotes lipid oxidation through the activation of peroxisome proliferator-activated receptor-alpha and its target genes, carnitine palmitoyl transferase 1 and acyl-coenzyme A oxidase 1 . These interactions result in improved lipid metabolism and reduced inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution enhances its efficacy in modulating lipid metabolism and reducing inflammation.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules involved in lipid metabolism and inflammation . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its presence in the appropriate cellular compartments.

Properties

IUPAC Name |

methyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O8/c1-21-13(19)5-3-7(16)12-9(5)8-4(14(20)22-12)2-6(15)10(17)11(8)18/h2,5,15,17-18H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWDNAASYHRXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935047 | |

| Record name | Methyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154702-76-8 | |

| Record name | Cyclopenta[c][2]benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154702-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl brevifolincarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methyl brevifolincarboxylate (MBC) exhibits its effects through various mechanisms:

- PB2 Inhibition: MBC acts as a potent inhibitor of the influenza A virus PB2 cap-binding domain, disrupting viral replication. []

- DNA Topoisomerase Inhibition: MBC demonstrates a higher inhibitory effect on topoisomerase II than I, suggesting potential anti-cancer activity. []

- Vasorelaxation: MBC induces vasorelaxation in rat aortic rings, partially by decreasing intracellular calcium levels through receptor-operated calcium channels. []

- AMPK Activation: MBC treatment in hepatocytes increases AMP-activated protein kinase (AMPK) phosphorylation, contributing to its beneficial effects on lipid metabolism and inflammation. []

- NF-κB Inhibition: MBC dampens inflammatory responses in hepatocytes by reducing reactive oxygen species production and subsequently inhibiting nuclear factor-κB (NF-κB) expression. []

A:

- Molecular Formula: C16H10O9 [, , , ]

- Molecular Weight: 346.24 g/mol [, ]

- Spectroscopic Data: Characterized using 1H-NMR, 13C-NMR, high-resolution mass spectrometry, UV, IR, and DEPT spectral data. [, , , ]

A: While specific studies on material compatibility are limited, research indicates that MBC is extractable and detectable using various chromatographic techniques, suggesting compatibility with common laboratory solvents and materials used in these methods. [, , ] Stability studies under diverse conditions and its performance in various applications require further investigation.

ANone: Current research primarily focuses on the biological activities of MBC, with no reports available regarding its catalytic properties or applications in chemical reactions.

A: One study employed NMR spectroscopy and density functional theory (DFT) calculations to investigate the solid-state structure of MBC. [] Further computational studies, such as molecular docking or QSAR modeling, could provide valuable insights into its interactions with biological targets and aid in the development of more potent derivatives.

ANone: The research primarily focuses on the isolation, identification, and biological activities of MBC. Further investigations are needed to assess its stability under various conditions (temperature, pH, light exposure) and develop optimal formulation strategies to enhance its solubility, bioavailability, and therapeutic potential.

ANone: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of MBC is currently unavailable. Further research is required to determine its in vivo activity, efficacy, and potential therapeutic window.

ANone: As a preclinical candidate, there are no reports on resistance mechanisms or cross-resistance with other compounds for MBC. This aspect requires further investigation as research progresses.

A: Comprehensive toxicological data on MBC are limited. While in vitro studies using human cell lines suggest a favorable safety profile at certain concentrations [], thorough in vivo toxicity studies are essential to determine its safety profile, potential adverse effects, and long-term effects.

ANone: Current research primarily focuses on MBC's isolation and evaluation of its bioactivities. Investigating drug delivery systems and targeting strategies to enhance its delivery to specific tissues and improve its therapeutic index could be beneficial for future development.

ANone: Researchers utilize various techniques to characterize and quantify MBC, including:

- Extraction: Different solvents, like methanol and ethyl acetate, are employed for extraction. [, , , , ]

- Chromatographic Techniques: High-performance thin-layer chromatography (HPTLC), high-performance liquid chromatography (HPLC), and column chromatography are frequently used for separation and analysis. [, , , , , ]

- Spectroscopic Methods: UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry are essential for structural elucidation and identification. [, , , , , ]

ANone: Research on the environmental impact and degradation of MBC is currently lacking. As a naturally occurring compound, it's important to investigate its potential ecotoxicological effects and develop strategies to mitigate any negative impacts on the environment.

ANone: Detailed studies on the dissolution rate and solubility of MBC in various media are limited. Investigating these aspects, along with their impact on bioavailability and efficacy, would be crucial for developing suitable formulations for different administration routes.

A: While several analytical methods, including HPTLC and HPLC, are employed for MBC analysis, specific details regarding method validation (accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification) are not always provided in the current literature. [, ] Rigorous method validation is crucial to ensure reliable and reproducible results for research and quality control purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)

![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)

![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)